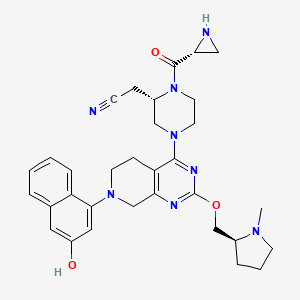
KRAS G12D inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 7 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic cancer. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways, including the regulation of cell proliferation, differentiation, and survival. Mutations in KRAS, such as the G12D variant, lead to uncontrolled cell growth and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 7 involves multiple steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
化学反应分析
Types of Reactions
KRAS G12D inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and characterized to ensure their suitability for therapeutic applications .
科学研究应用
KRAS G12D inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS G12D in cell signaling and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by KRAS G12D mutations, such as pancreatic cancer and non-small cell lung cancer
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
作用机制
KRAS G12D inhibitor 7 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, ensuring high selectivity and potency .
相似化合物的比较
KRAS G12D inhibitor 7 is compared with other similar compounds, such as:
MRTX1133: A noncovalent inhibitor that targets the KRAS G12D mutation with high specificity and potency.
TH-Z835: Another potent inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding mechanism and high selectivity for the G12D mutation, making it a promising candidate for targeted cancer therapy .
属性
分子式 |
C32H38N8O3 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H38N8O3/c1-37-11-4-6-23(37)20-43-32-35-28-19-38(29-16-24(41)15-21-5-2-3-7-25(21)29)12-9-26(28)30(36-32)39-13-14-40(22(18-39)8-10-33)31(42)27-17-34-27/h2-3,5,7,15-16,22-23,27,34,41H,4,6,8-9,11-14,17-20H2,1H3/t22-,23-,27+/m0/s1 |
InChI 键 |
VLIVLXJUKMHJOI-VMODYCNZSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


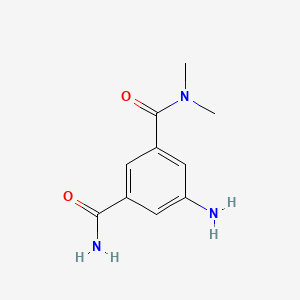
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
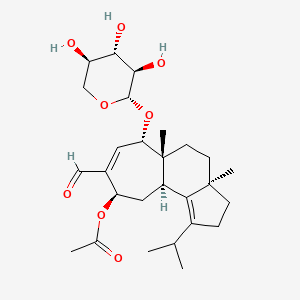
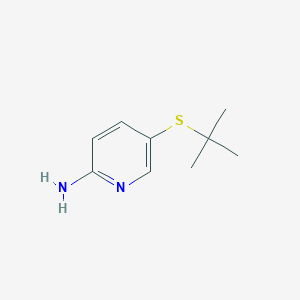
![2-[Endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-YL]acetic acid](/img/structure/B13916776.png)
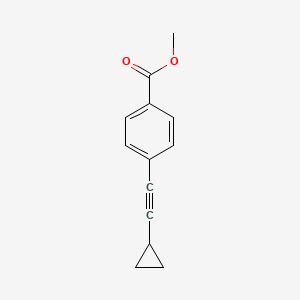
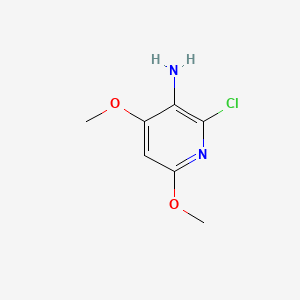
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B13916787.png)
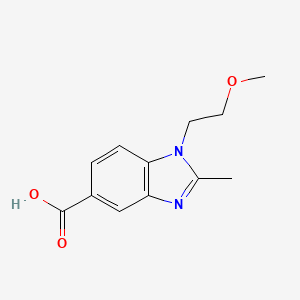
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13916805.png)
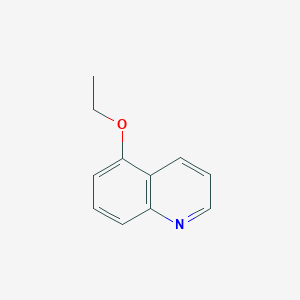
![benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B13916813.png)

